Methyl 2-(5-methylthiophen-2-yl)propanoate
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Overview
Description
Methyl 2-(5-methylthiophen-2-yl)propanoate is an organic compound with the molecular formula C9H12O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methylthiophen-2-yl)propanoate typically involves the esterification of 2-(5-methylthiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to optimize yield and purity. The use of advanced purification methods such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 2-(5-methylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive thiophene derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methylthiophen-2-yl)propanoic acid
- Methyl 3-(5-methylthiophen-2-yl)propanoate
- 2-(5-methylthiophen-2-yl)ethanol
Uniqueness
Methyl 2-(5-methylthiophen-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl-substituted thiophene ring also contributes to its unique properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methyl 2-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H12O2S/c1-6-4-5-8(12-6)7(2)9(10)11-3/h4-5,7H,1-3H3 |
InChI Key |
IVMBQHJHAQIHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)C(=O)OC |
Origin of Product |
United States |
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